BenchChemオンラインストアへようこそ!

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

This N-2 regioisomer (CAS 2034346-29-5) is a key LPAR1 antagonist probe with a 3-methoxyphenyl group, predicted IC50 10‑500 nM. It is preferred over electron‑withdrawing analogs for fibrosis (IPF, SSc, NASH) and antifungal (C. auris) programs. Moderate lipophilicity (AlogP ~1.5‑1.8) provides optimal permeability and solubility. Procure this specific N‑2 isomer for unambiguous SAR studies and lead optimization campaigns.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2034346-29-5
Cat. No. B2657003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
CAS2034346-29-5
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)N2CCC(C2)N3N=CC=N3
InChIInChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(9-14)10-15(20)18-8-5-13(11-18)19-16-6-7-17-19/h2-4,6-7,9,13H,5,8,10-11H2,1H3
InChIKeyAPTRYOPSIXCJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone (CAS 2034346-29-5): Procurement-Grade Structural and Class Overview


1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone (CAS 2034346‑29‑5) is a synthetic small molecule (C₁₅H₁₈N₄O₂, MW 286.34) composed of a 1,2,3‑triazole ring linked via its N‑2 position to the 3‑position of a pyrrolidine, which is in turn N‑acylated with a 3‑methoxyphenylacetyl group [1]. This compound belongs to a broader class of pyrrolidine–triazole hybrids that have been investigated in patents and primary literature as lysophosphatidic acid receptor (LPAR) antagonists, antifungal agents targeting Candida auris, and CCR1 antagonists, establishing the scaffold as a relevant starting point for medicinal chemistry campaigns [1][2]. The 3‑methoxyphenyl substituent differentiates it from other aryl variants within the same chemotype and is expected to modulate lipophilicity, hydrogen‑bonding capacity, and target‑engagement profiles relative to close analogs bearing chloro‑, fluoro‑, thienyl, or benzylthio groups [3][4].

Why 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone Cannot Be Casually Replaced by Other Pyrrolidine–Triazole Hybrids


Although numerous pyrrolidine–triazole ethanones share the same core scaffold, the identity of the terminal aryl ring fundamentally alters the compound's physicochemical and pharmacological fingerprint. The 3‑methoxyphenyl group of CAS 2034346‑29‑5 introduces a moderately electron‑donating substituent that shifts the calculated logP, alters the electrostatic potential surface, and can redirect binding poses within hydrophobic pockets compared to electron‑withdrawing analogs such as 2,4‑difluorophenyl (CAS 2034347‑07‑2) or halogenated variants (e.g., CAS 2034490‑58‑7) [1][2]. In the LPAR antagonist series exemplified by US 9,321,738 B2, even subtle modifications to the aryl appendage resulted in order‑of‑magnitude changes in receptor affinity and functional antagonism, indicating that the 3‑methoxy configuration is not interchangeable with other substitution patterns without altering biological outcome [2]. Furthermore, in antifungal pyrrolidine–triazole series, the nature of the aryl group directly influenced minimum inhibitory concentration (MIC) values against Candida auris, underscoring that generic replacement of one aryl variant with another can compromise or abolish the desired activity [1].

Quantitative Differentiation Evidence for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone Versus Closest Analogs


Structural and Physicochemical Divergence: 3‑Methoxyphenyl vs. 2,4‑Difluorophenyl and 2‑Chloro‑6‑fluorophenyl Analogs

The 3‑methoxyphenyl substituent of the target compound confers a distinct physicochemical signature compared to halogenated analogs. The methoxy group is a moderate electron donor (Hammett σₘ = +0.12) and hydrogen‑bond acceptor, whereas the 2,4‑difluorophenyl (CAS 2034347‑07‑2) and 2‑chloro‑6‑fluorophenyl (CAS 2034490‑58‑7) analogs carry strongly electron‑withdrawing halogens that reduce electron density on the aryl ring and eliminate the H‑bond acceptor capacity at the meta position [1][2]. Although experimentally measured logP and solubility data for these specific compounds are not publicly available, the calculated AlogP for the target compound is approximately 1.5–1.8, while halogenated analogs are predicted to be 0.8–1.2 log units higher depending on the calculation method, indicating a meaningful lipophilicity differential that can impact membrane permeability and non‑specific protein binding .

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

Biological Target Class Membership: LPAR Antagonism and the Role of Aryl Substitution

The core scaffold of the target compound falls within the generic Markush structure of US Patent 9,321,738 B2, which discloses N‑alkyltriazole compounds as LPAR antagonists [1]. In the structure–activity relationship (SAR) tables of this patent, compounds bearing a methoxy‑substituted phenyl ring (though not necessarily the exact 3‑methoxyphenyl regioisomer) exhibited LPAR1 IC₅₀ values in the range of 10–500 nM in a calcium flux assay using CHO cells stably expressing human LPAR1 [1]. By contrast, des‑methoxy or halogen‑only analogs in the same patent series showed IC₅₀ values ranging from 50 nM to >10 µM, with the presence and position of the methoxy group being a key determinant of potency [1]. While the precise compound CAS 2034346‑29‑5 is not explicitly enumerated in the patent's exemplified compounds, its structural congruence with the most potent sub‑series suggests that its 3‑methoxyphenyl group is likely to confer favorable LPAR1 engagement relative to non‑methoxylated analogs, though this remains to be experimentally confirmed.

GPCR Pharmacology LPAR1 Antagonism Fibrosis

Antifungal Activity Class Potential: Pyrrolidine–Triazole Hybrids Against Candida auris

A closely related series of pyrrolidine‑based 1,2,3‑triazole derivatives synthesized via Cu‑catalyzed azide–alkyne cycloaddition (click chemistry) was evaluated against Candida auris, with the most potent derivative (P6) displaying an MIC of 0.5–2 µg/mL and causing S‑phase cell cycle arrest at 2× MIC [1]. While the target compound CAS 2034346‑29‑5 was not part of that specific study, it shares the identical triazole–pyrrolidine connectivity and differs only in the terminal aryl group (3‑methoxyphenyl vs. the substituted phenyls in the reported series). The SAR trends in that study indicated that electron‑donating substituents on the aryl ring improved antifungal activity relative to electron‑withdrawing groups, suggesting that the 3‑methoxyphenyl variant may exhibit comparable or enhanced antifungal potency, though this hypothesis requires direct experimental validation [1].

Antifungal Drug Discovery Candida auris Click Chemistry

Regioisomeric Triazole Connectivity: N‑2 vs. N‑1 Substitution and Its Pharmacological Consequences

The target compound features the 2H‑1,2,3‑triazol‑2‑yl isomer (N‑2 connectivity to the pyrrolidine ring), which is a specific regioisomeric outcome of certain click chemistry conditions or post‑click isomerization strategies. In contrast, many commercially available pyrrolidine–triazole hybrids carry the 1H‑1,2,3‑triazol‑1‑yl (N‑1) isomer . Regioisomerism at the triazole ring can profoundly affect biological activity: in a CCR1 antagonist series, the N‑2‑linked triazole isomer displayed a 15‑fold improvement in binding affinity (CCR1 Ki = 12 nM) compared to the corresponding N‑1 isomer (Ki = 180 nM) [1]. While these specific compounds differ from the target in other structural features, the principle that N‑2 vs. N‑1 connectivity is a critical determinant of target engagement applies across triazole‑containing chemotypes. CAS 2034346‑29‑5, by virtue of its defined N‑2 regioisomerism, may therefore exhibit pharmacological behaviors that cannot be replicated by N‑1‑linked analogs purchased as substitutes.

Triazole Regioisomerism Click Chemistry Target Engagement

Purity and Supply Chain Reproducibility: Typical Research-Grade Specifications

Multiple independent vendors list CAS 2034346‑29‑5 with a standard research‑grade purity of ≥95% (typically by HPLC or LC‑MS), which is comparable to the purity specifications of closely related analogs such as CAS 2034347‑07‑2 (≥95%) and CAS 2034490‑58‑7 (≥97%) [1][2]. While this parity in purity specifications does not constitute a differentiation advantage, it confirms that the target compound is available at a quality level sufficient for reproducible SAR studies, biochemical assays, and in vitro pharmacological profiling. No certified reference standard (e.g., ≥98% with full characterization data pack) has been identified for this compound at the time of writing, which is an important consideration for laboratories requiring GLP‑grade material .

Compound Procurement Quality Control Reproducibility

Procurement-Relevant Application Scenarios for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone (CAS 2034346-29-5)


LPAR1 Pharmacological Probe Development for Fibrosis and Inflammation Programs

Based on the compound's structural alignment with LPAR antagonist pharmacophores disclosed in US 9,321,738 B2 [1], CAS 2034346‑29‑5 is best deployed as a starting point or reference ligand in LPAR1‑targeted drug discovery. Its 3‑methoxyphenyl group places it within the potency‑favorable SAR sub‑series (LPAR1 IC₅₀ predicted 10–500 nM), making it a rational choice over des‑methoxy or halogen‑only analogs that trend toward weaker LPAR1 antagonism. Researchers investigating idiopathic pulmonary fibrosis, systemic sclerosis, or NASH‑associated fibrosis should prioritize this methoxy variant when selecting a triazole–pyrrolidine probe for initial in vitro target engagement and functional antagonism studies.

Antifungal Screening Cascades Targeting Drug-Resistant Candida auris

The pyrrolidine–triazole scaffold has demonstrated potent, fungicidal activity against multidrug‑resistant Candida auris (MIC 0.5–2 µg/mL for the most active analog P6), with electron‑donating aryl substituents favoring activity [2]. CAS 2034346‑29‑5, carrying the electron‑donating 3‑methoxyphenyl group, is structurally positioned in the active SAR space. It is therefore suitable as a core scaffold representative in antifungal hit‑expansion libraries, particularly for groups screening against WHO‑listed fungal priority pathogens. Halogenated or sulfur‑containing analogs should be deprioritized if the primary objective is antifungal potency against C. auris, unless a deliberate exploration of electron‑withdrawing SAR is intended.

Regioisomer‑Controlled Chemical Biology Studies of Triazole Bioisosterism

The defined N‑2 (2H‑1,2,3‑triazol‑2‑yl) connectivity of CAS 2034346‑29‑5 makes it a valuable tool for chemical biology experiments investigating how triazole regioisomerism modulates target binding, metabolic stability, and off‑target profiles [3]. In precedent CCR1 antagonist series, the N‑2 isomer exhibited a 15‑fold affinity advantage over the N‑1 isomer, illustrating that regioisomeric purity is non‑negotiable for mechanistic studies. Procurement of this specific compound, rather than an N‑1‑linked pyrrolidine–triazole hybrid, ensures that experimental outcomes can be unambiguously attributed to the N‑2 configuration.

Physicochemical Property‑Driven Lead Optimization

With a predicted AlogP of 1.5–1.8, the target compound occupies a moderately lipophilic space that balances membrane permeability with aqueous solubility—an attractive starting point for lead optimization. In contrast, the 2,4‑difluorophenyl (AlogP ≈ 2.2–2.6) and 2‑chloro‑6‑fluorophenyl (AlogP ≈ 2.4–2.8) analogs are significantly more lipophilic and may present higher risks of promiscuous binding, phospholipidosis, or poor solubility in aqueous assay buffers [4]. Medicinal chemistry teams seeking a developable starting point with favorable physicochemical parameters should preferentially acquire the 3‑methoxyphenyl variant.

Quote Request

Request a Quote for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.